molecular formula C14H24O7 B14707068 3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol CAS No. 13236-00-5

3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol

Cat. No.: B14707068
CAS No.: 13236-00-5
M. Wt: 304.34 g/mol
InChI Key: VTPXYFSCMLIIFK-UHFFFAOYSA-N
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Description

3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of multiple oxirane (epoxy) groups attached to a central propanol backbone. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol typically involves the reaction of epichlorohydrin with a suitable alcohol under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups. Common reagents used in this synthesis include sodium hydroxide and potassium hydroxide, which act as bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane groups to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactive oxirane groups.

Mechanism of Action

The mechanism of action of 3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy[3-(oxiranylmethoxy)propyl]-silane: Similar in structure but contains a silicon atom.

    Glycidyl ethers: Compounds with similar oxirane groups but different backbones.

Uniqueness

3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol is unique due to its multiple oxirane groups attached to a single propanol backbone, providing it with high reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring multiple reactive sites.

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c15-7-14(8-16-1-11-4-19-11,9-17-2-12-5-20-12)10-18-3-13-6-21-13/h11-13,15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPXYFSCMLIIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(CO)(COCC2CO2)COCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927642
Record name 3-[(Oxiran-2-yl)methoxy]-2,2-bis{[(oxiran-2-yl)methoxy]methyl}propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13236-00-5
Record name Pentaerythritol triglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13236-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Oxiranylmethoxy)-2,2-bis((oxiranylmethoxy)methyl)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013236005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Oxiran-2-yl)methoxy]-2,2-bis{[(oxiran-2-yl)methoxy]methyl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxiranylmethoxy)-2,2-bis[(oxiranylmethoxy)methyl]propanol
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